molecular formula C22H15ClN4O3 B2471811 3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-72-0

3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B2471811
CAS No.: 380391-72-0
M. Wt: 418.84
InChI Key: FTFWRHLSIXSDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15ClN4O3 and its molecular weight is 418.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

The chemical structure of interest, related to the quinoline and quinazoline families, has been the focus of studies exploring its reactivity and potential applications in various fields of research. Notably, derivatives of quinoline and quinazoline have been studied for their photophysical properties and potential in drug development due to their unique chemical reactivity and structural features. For instance, compounds with chloroquinoline bases have been synthesized and characterized, revealing insights into their molecular structures and reactivity patterns. These studies underscore the chemical versatility and potential utility of such compounds in developing novel materials and therapeutic agents (Singh, Sindhu, & Khurana, 2015; Bawa, Kumar, Drabu, Panda, & Kumar, 2009).

Antimicrobial Activity

A significant area of research involving chloroquinoline derivatives focuses on their antimicrobial properties. Studies have synthesized and evaluated various 2-chloroquinoline-containing compounds for their activity against a range of bacterial and fungal strains. These efforts have led to the identification of compounds with potent antibacterial properties, highlighting the potential of chloroquinoline derivatives in developing new antimicrobial agents (Bawa et al., 2009).

Photophysical Properties

The exploration of chloroquinoline derivatives extends to their photophysical properties, with research investigating novel chalcones containing the 1,2,3-triazole moiety. These studies have delved into the absorbance and fluorescence spectra of such compounds, offering insights into their potential applications in materials science, particularly in the development of optoelectronic devices. The detailed examination of these properties, including solvent effects on emission spectra and thermal stability, underscores the versatility and application potential of chloroquinoline-based compounds in advanced technological applications (Singh et al., 2015).

Properties

IUPAC Name

3-(2-chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3/c1-29-18-9-15-17(10-19(18)30-2)26-21(27-22(15)28)14(11-24)8-13-7-12-5-3-4-6-16(12)25-20(13)23/h3-10H,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWRHLSIXSDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.